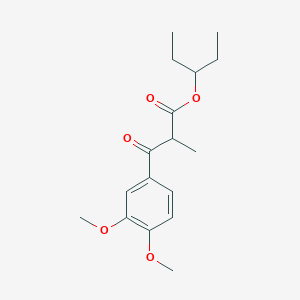
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is an organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group, a methyl group, and an ethylpropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-propionic acid with ethylpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Methyl Ester
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethyl Ester
- 3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Propyl Ester
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methyl-3-oxo-propionic Acid Ethylpropyl Ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. The presence of the ethylpropyl ester group may also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
pentan-3-yl 3-(3,4-dimethoxyphenyl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C17H24O5/c1-6-13(7-2)22-17(19)11(3)16(18)12-8-9-14(20-4)15(10-12)21-5/h8-11,13H,6-7H2,1-5H3 |
InChI Key |
ACMXCUKINJMDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C(C)C(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
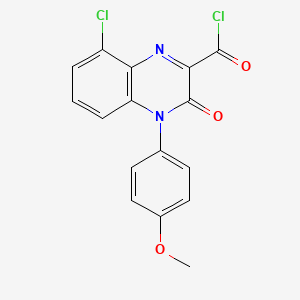
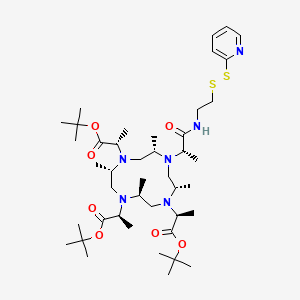
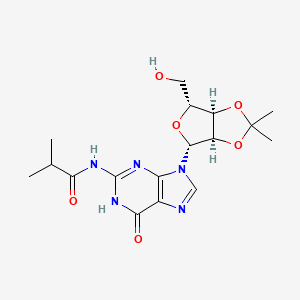
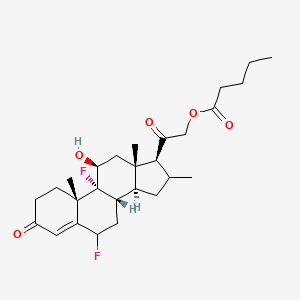
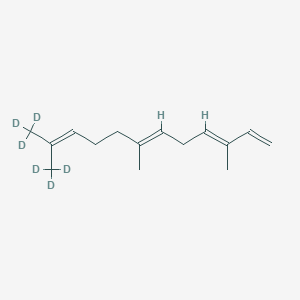
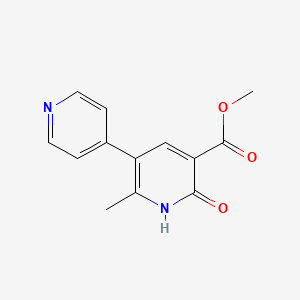
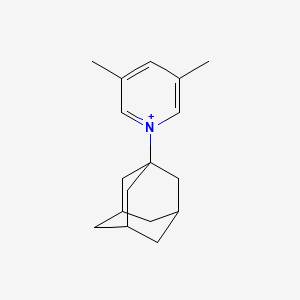
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)



![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
